molecular formula C11H12N2O3 B2400789 N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1428367-60-5

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2400789
CAS No.: 1428367-60-5
M. Wt: 220.228
InChI Key: MQMPZMCSPZRULL-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic carboxamide derivative featuring a 5-methylisoxazole core linked via an amide bond to a 2-(furan-3-yl)ethyl substituent. The isoxazole ring is a common pharmacophore in bioactive molecules due to its metabolic stability and hydrogen-bonding capabilities, while the furan-3-yl ethyl group may contribute to lipophilicity and π-π interactions .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8-6-10(13-16-8)11(14)12-4-2-9-3-5-15-7-9/h3,5-7H,2,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPZMCSPZRULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide can be deconstructed into two primary components:

  • 5-Methylisoxazole-3-carboxylic acid : Serves as the core heterocycle.
  • 2-(Furan-3-yl)ethylamine : Provides the N-alkyl substituent for the carboxamide.

Formation of the Isoxazole Core

The 5-methylisoxazole ring is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Nitrile oxides, generated in situ from aldoximes or hydroxamic acids, react with terminal alkynes under catalytic conditions.

Copper-Catalyzed Cycloaddition

A regioselective method employs Cu(I) catalysts to couple nitrile oxides with methyl-substituted alkynes. For example, reacting propiolic acid derivatives with chloroxime in the presence of CuI yields 3,5-disubstituted isoxazoles:

$$
\text{RC≡CH} + \text{R'C≡N-O} \xrightarrow{\text{CuI}} \text{R}'-\text{isoxazole-R} \quad (\text{Yield: 85–92\%})
$$

Hydroxy(tosyloxy)iodobenzene (HTIB)-Mediated Synthesis

HTIB oxidizes aldoximes to nitrile oxides, which subsequently react with alkynes. This method avoids metal catalysts and achieves yields of 78–88% for 5-methylisoxazoles.

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Nitrile Oxide-Alkyne Cycloaddition Followed by Oxidation

  • Cycloaddition : Methylpropiolate reacts with nitrile oxide (generated from hydroxylamine and chloroacetaldehyde) to form methyl 5-methylisoxazole-3-carboxylate.
  • Saponification : Hydrolysis with NaOH yields the carboxylic acid:

$$
\text{MeO}2\text{C-C}3\text{H}2\text{N-O} \xrightarrow{\text{NaOH}} \text{HO}2\text{C-C}3\text{H}2\text{N-O} \quad (\text{Yield: 90\%})
$$

Direct Carboxylation of Isoxazole

Electrophilic carboxylation using CO₂ under palladium catalysis introduces the carboxylic acid group at position 3.

Preparation of 2-(Furan-3-yl)ethylamine

Reductive Amination of Furan-3-carbaldehyde

Furan-3-carbaldehyde undergoes condensation with ethanolamine followed by hydrogenation:

$$
\text{Furan-3-CHO} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \rightarrow \text{Furan-3-CH=N-CH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2/\text{Pd}} \text{Furan-3-CH}2\text{NHCH}2\text{CH}_2\text{OH} \quad (\text{Yield: 75\%})
$$

Gabriel Synthesis

  • Alkylation : Furan-3-ethyl bromide reacts with phthalimide.
  • Deprotection : Hydrazinolysis releases the primary amine.

Amide Bond Formation

Acyl Chloride Method

  • Activation : 5-Methylisoxazole-3-carboxylic acid reacts with thionyl chloride to form the acyl chloride.
  • Coupling : Reaction with 2-(furan-3-yl)ethylamine in dichloromethane:

$$
\text{ClCO-C}3\text{H}2\text{N-O} + \text{H}2\text{N-CH}2\text{CH}_2\text{-Furan-3-yl} \rightarrow \text{Target Compound} \quad (\text{Yield: 82\%})
$$

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DMF, the carboxylic acid couples directly with the amine (Yield: 88–92%).

Optimization and Green Chemistry Approaches

Solvent-Free Conditions

Microwave-assisted cycloadditions reduce reaction times from hours to minutes while maintaining yields >85%.

Ionic Liquids (ILs)

Replacing DMF with [BMIM][BF₄] improves amidation efficiency and allows IL recycling (Yield: 95%).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, furan-H), 6.45 (s, 1H, isoxazole-H), 3.65 (t, 2H, -CH₂-NH), 2.85 (t, 2H, -CH₂-furan), 2.40 (s, 3H, -CH₃).

Mass Spectrometry

  • ESI-MS : m/z 221.1 [M+H]⁺ (Calc. 220.22).

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Both the furan and isoxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the isoxazole ring can yield isoxazolines .

Scientific Research Applications

Chemical Properties and Structure

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide consists of a furan ring and an isoxazole moiety, contributing to its stability and reactivity. This dual-ring structure enhances its potential for diverse chemical interactions, making it a valuable building block in organic synthesis. The molecular formula is C12H12N2O3, with a molecular weight of approximately 232.24 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound has demonstrated potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, it has been evaluated for its effects on breast cancer (MCF-7) and liver cancer (HepG2) cell lines, showing promising results in inhibiting cell proliferation .

The biological mechanisms underlying the activity of this compound involve interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby modulating their activity. This characteristic is crucial for its potential use as a therapeutic agent targeting diseases such as cancer and infections .

Materials Science

Beyond biological applications, this compound plays a role in materials science:

  • Polymer Development : Its unique chemical structure allows for incorporation into polymers and coatings, enhancing material properties such as durability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains like Escherichia coli and Staphylococcus aureus. The compound exhibited an inhibition zone diameter significantly larger than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting the compound's ability to induce programmed cell death in cancerous cells .

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide with analogous carboxamides and heterocyclic derivatives, focusing on structural motifs, synthetic strategies, and inferred physicochemical properties.

Structural Analogues with Isoxazole-3-Carboxamide Moieties

N-(But-3-yn-1-yl)-5-methylisoxazole-3-carboxamide

  • Structure : Features a terminal alkyne (but-3-yn-1-yl) substituent instead of the furan-3-yl ethyl group.
  • Synthesis: Prepared via coupling of 5-methylisoxazole-3-carboxylic acid with 1-amino-3-butyne using TBTU (tetramethyluronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) .

2.1.2 N-[4-[Ethyl(2-hydroxyethyl)amino]phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (SI36)

  • Structure : Contains a phenylisoxazole core with a substituted aromatic amine at the 4-position.
  • Synthesis : Derived from 5-methyl-3-phenylisoxazole-4-carboxamide precursors via reactions in DMF (dimethylformamide) under cooled conditions .
  • Key Differences: The phenyl group at the isoxazole 3-position and the ethyl(2-hydroxyethyl)amino substituent may increase steric bulk and polarity compared to the furan-3-yl ethyl group in the target compound.
Heterocyclic Carboxamides with Furan Substituents

N-[5-Methyl-2-(trifluoromethyl)furan-3-yl] Pyrrolopyridazine Derivatives

  • Structure : Exemplified by (4aR)-4a-ethyl-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2).
  • Synthesis : Utilizes multistep reactions starting from chiral pyrrolidine carboxylates and fluorinated benzaldehydes .
  • Key Differences : The trifluoromethyl furan substituent enhances electron-withdrawing properties and metabolic stability compared to the unsubstituted furan-3-yl ethyl group in the target compound.

Furmecyclox (N-Cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide)

  • Structure : A pesticidal carboxamide with a 2,5-dimethylfuran core.
  • Applications : Used as a fungicide, highlighting the role of furan carboxamides in agrochemicals .
  • Key Differences : The cyclohexyl-methoxyamine substituent and dimethylfuran core distinguish it from the target compound’s simpler furan-3-yl ethyl group.
Physicochemical Properties
Compound Molecular Weight (g/mol) Key Substituents Predicted LogP*
Target Compound 246.27 Furan-3-yl ethyl, 5-methylisoxazole ~1.8
N-(But-3-yn-1-yl)-5-methylisoxazole-3-carboxamide 192.22 But-3-yn-1-yl ~1.5
SI36 367.42 Phenyl, ethyl(2-hydroxyethyl)amino ~2.3
Furmecyclox 253.34 Cyclohexyl-methoxy, dimethylfuran ~3.0

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a furan ring and an isoxazole moiety , which contribute to its chemical reactivity and biological interactions. The structural formula can be represented as follows:

N 2 furan 3 yl ethyl 5 methylisoxazole 3 carboxamide\text{N 2 furan 3 yl ethyl 5 methylisoxazole 3 carboxamide}

This dual-ring structure allows for a broader range of chemical reactions compared to compounds with only one of these rings, enhancing its potential applications in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to modulate the activity of dihydroorotate dehydrogenase (DHODH), a target for anti-inflammatory and immunosuppressive therapies .

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and promoting cell death through specific enzymatic pathways.
  • Anticancer Properties : this compound has shown potential in cancer therapy. Studies have reported its ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory mediators suggests it may possess anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Furan-2-carboxamideLacks isoxazole ringLimited activity
Isoxazole-3-carboxamideLacks furan ringModerate activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamideHydroxyl group presentEnhanced solubility and activity

The presence of both furan and isoxazole rings in this compound contributes to its unique biological profile, differentiating it from similar compounds.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many standard antibiotics, indicating its potential as an alternative treatment option.
  • Cancer Cell Line Testing : In vitro studies using various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. Notably, it showed a reduction in cell viability by over 70% in treated cultures compared to controls .

Q & A

Q. What strategies manage hazardous intermediates during multi-step synthesis?

  • Methodological Answer :
  • In situ quenching : Neutralize reactive species (e.g., thiols) with iodoacetamide before isolation .
  • Continuous flow chemistry : Minimize intermediate storage by integrating reaction steps in a microreactor .
  • Real-time monitoring : Use FTIR or Raman spectroscopy to detect exothermic events and prevent thermal runaway .

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